(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

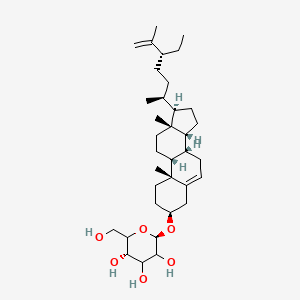

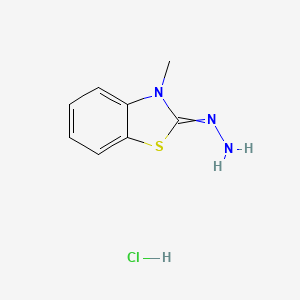

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid, also known as Dihydroorotic Acid (DHO), is a key intermediate in the biosynthesis of pyrimidine nucleotides in living organisms. It is a small molecule with a molecular weight of 175.16 g/mol and a chemical formula of C7H10N2O4. DHO is an important target for drug development due to its crucial role in the metabolic pathway of pyrimidine nucleotide biosynthesis.

Mechanism Of Action

DHO is a key intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. It is converted to orotic acid by the action of dihydroorotate dehydrogenase (DHODH), which is an important enzyme in the pyrimidine biosynthesis pathway. DHODH is a target for several drugs, including leflunomide and teriflunomide, which are used in the treatment of autoimmune diseases and multiple sclerosis.

Biochemical And Physiological Effects

DHO plays a crucial role in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. It is also involved in the regulation of cellular metabolism and energy production. DHO deficiency has been associated with various diseases, including hereditary orotic aciduria and mitochondrial disorders.

Advantages And Limitations For Lab Experiments

DHO is a small molecule that can be easily synthesized and purified for use in laboratory experiments. It is also stable under a wide range of conditions, making it suitable for use in biochemical assays. However, the use of DHO in laboratory experiments is limited by its low solubility in water, which can affect its bioavailability and activity.

Future Directions

There are several potential future directions for research on DHO, including:

1. Development of new drugs targeting DHODH for the treatment of cancer and viral infections.

2. Investigation of the role of DHO in the regulation of cellular metabolism and energy production.

3. Study of the effects of DHO deficiency on mitochondrial function and disease development.

4. Development of new methods for the synthesis and purification of DHO for use in laboratory experiments.

5. Investigation of the potential use of DHO as a biomarker for disease diagnosis and prognosis.

In conclusion, (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acidc Acid (DHO) is an important intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. It has been widely studied in the field of biochemistry and molecular biology for its role in cellular metabolism and as a target for drug development. Further research on DHO is needed to fully understand its biochemical and physiological effects and its potential applications in medicine and biotechnology.

Synthesis Methods

The synthesis of DHO can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of carbamoyl phosphate with aspartic acid, followed by the action of dihydroorotase enzyme to produce DHO. Enzymatic synthesis involves the use of dihydroorotase enzyme to catalyze the conversion of carbamoyl aspartate to DHO.

Scientific Research Applications

DHO has been widely studied in the field of biochemistry and molecular biology due to its important role in pyrimidine nucleotide biosynthesis. It has been used as a tool for investigating the regulation of pyrimidine biosynthesis in various organisms. DHO has also been studied for its potential as a target for drug development, particularly in the treatment of cancer and viral infections.

properties

CAS RN |

192725-86-6 |

|---|---|

Product Name |

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid |

Molecular Formula |

C₉H₁₄N₂O₄ |

Molecular Weight |

214.22 |

synonyms |

(S)-Tetrahydro-α-(1-methylethyl)-2,4-dioxo-1(2H)-pyrimidineacetic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)